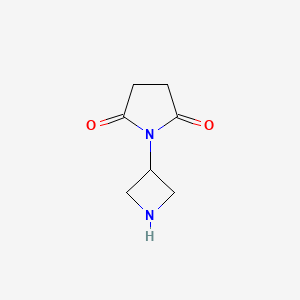

1-(Azetidin-3-yl)pyrrolidine-2,5-dione

Description

Significance of Azetidine (B1206935) and Pyrrolidine-2,5-dione Scaffolds in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered increasing attention in drug discovery. nih.gov Its significance stems from a unique combination of properties, including satisfactory stability and a high degree of molecular rigidity. ambeed.com This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The strained nature of the azetidine ring also imparts distinct chemical reactivity and allows it to serve as a versatile synthetic intermediate. rsc.org Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. medwinpublishers.com The incorporation of an azetidine moiety can also favorably modulate the physicochemical properties of a molecule, such as its polarity and metabolic stability. nih.gov

Similarly, the pyrrolidine-2,5-dione (succinimide) scaffold is a prominent feature in a multitude of biologically active compounds. researchgate.net This five-membered cyclic imide is recognized for its ability to engage in various biological interactions, contributing to a diverse range of therapeutic effects. Notably, succinimide (B58015) derivatives are well-established as anticonvulsant agents. Beyond the central nervous system, this scaffold is present in molecules with anti-inflammatory, analgesic, antitumor, and antimicrobial activities. researchgate.net The two carbonyl groups and the nitrogen atom of the succinimide ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, making it a valuable component for designing enzyme inhibitors and receptor modulators.

Historical Context of Pyrrolidine-2,5-dione and Azetidine in Chemical Entity Development

The history of azetidine chemistry has been marked by challenges and innovations in synthetic methodology. magtech.com.cn For a considerable period, the synthesis of azetidines was hampered by their inherent ring strain, which made their construction difficult. medwinpublishers.com However, the development of advanced synthetic techniques, such as cycloaddition and cyclization reactions, has made this scaffold more accessible to medicinal chemists. medwinpublishers.com The discovery of naturally occurring azetidine-containing compounds, such as L-azetidine-2-carboxylic acid in 1955, spurred further interest in this heterocycle. medwinpublishers.com In recent years, there has been a surge in the application of azetidines in drug design, with several approved drugs now containing this moiety, highlighting its transition from a synthetic curiosity to a valuable tool in pharmaceutical development. chemrxiv.org

The pyrrolidine-2,5-dione scaffold has a long and successful history in medicinal chemistry, particularly in the field of antiepileptic drugs. The development of succinimide-based anticonvulsants dates back to the mid-20th century. This early success paved the way for extensive research into the synthesis and biological evaluation of a vast number of succinimide derivatives. Over the decades, the versatility of this scaffold has been demonstrated through its incorporation into compounds targeting a wide range of diseases, solidifying its status as a "privileged structure" in drug discovery.

Overview of Research Trajectories for 1-(Azetidin-3-yl)pyrrolidine-2,5-dione and its Analogues

While specific research on this compound is not extensively documented in publicly available literature, the known properties of its constituent scaffolds suggest several promising research avenues. The combination of the azetidine and pyrrolidine-2,5-dione rings creates a novel chemical entity with a unique three-dimensional structure and a distinct arrangement of functional groups.

Potential Therapeutic Applications:

Central Nervous System (CNS) Disorders: Given the well-established anticonvulsant activity of the succinimide core, research into the potential of this compound and its analogues for the treatment of epilepsy and other neurological conditions is a logical trajectory. sciencedaily.com The azetidine moiety could serve to modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to improved efficacy, selectivity, or a more favorable side-effect profile.

Oncology: Both azetidine and succinimide derivatives have independently shown promise as anticancer agents. Therefore, hybrid molecules incorporating both scaffolds could be investigated for their potential to inhibit tumor growth through various mechanisms.

Infectious Diseases: The documented antibacterial and antifungal activities of compounds containing either azetidine or succinimide rings suggest that this compound and its derivatives could be explored as novel antimicrobial agents. researchgate.netbiointerfaceresearch.com

Inflammation and Pain: The anti-inflammatory properties associated with both parent scaffolds make this class of compounds a candidate for the development of new anti-inflammatory and analgesic drugs.

Synthetic and Medicinal Chemistry Focus:

Future research will likely focus on the development of efficient synthetic routes to this compound and a library of its analogues. Structure-activity relationship (SAR) studies will be crucial to understand how modifications to both the azetidine and pyrrolidine-2,5-dione rings influence biological activity. For instance, substitution on the azetidine nitrogen or at the 3-position of the pyrrolidine-2,5-dione ring could lead to significant changes in potency and selectivity.

The following table outlines potential areas of investigation for analogues of this compound:

| Area of Investigation | Rationale |

| Neurological Disorders | Leverage the known anticonvulsant properties of the succinimide ring. |

| Oncology | Combine the potential anticancer activities of both azetidine and succinimide scaffolds. |

| Infectious Diseases | Explore the antimicrobial potential based on the activity of the parent heterocycles. |

| Inflammation | Investigate anti-inflammatory effects, a known property of both scaffolds. |

An exploration into the synthesis of this compound and its constituent heterocyclic systems reveals a variety of sophisticated chemical strategies. The construction of this molecule relies on methodologies developed for its two core components: the pyrrolidine-2,5-dione ring and the azetidine ring. This article delves into the specific synthetic approaches for creating these fundamental structures, providing a detailed overview of relevant ring-forming and derivatization reactions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

1-(azetidin-3-yl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C7H10N2O2/c10-6-1-2-7(11)9(6)5-3-8-4-5/h5,8H,1-4H2 |

InChI Key |

PWOQTWUEWFNHOO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CNC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 Azetidin 3 Yl Pyrrolidine 2,5 Dione Analogues

Rational Design and Molecular Modifications of the Azetidine (B1206935) Moiety

Modifications have included the introduction of alkyl, aryl, and functionalized groups at different positions of the azetidine ring. For instance, substitution at the 1-position of the azetidine can significantly impact the molecule's polarity and ability to form hydrogen bonds, thereby influencing its interaction with biological targets. Similarly, substituents at the 2- and 4-positions can alter the ring's pucker and the spatial orientation of other functional groups.

Systematic Derivatization of the Pyrrolidine-2,5-dione Scaffold

The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore found in a variety of biologically active compounds, notably anticonvulsants. nih.govnih.gov SAR studies on analogues of 1-(Azetidin-3-yl)pyrrolidine-2,5-dione have systematically explored the impact of substitutions on this ring system.

A primary focus has been the 3-position of the pyrrolidine-2,5-dione ring. Research has shown that the introduction of various substituents at this position can profoundly affect the compound's biological profile. For example, studies on related pyrrolidine-2,5-dione derivatives have demonstrated that the nature of the substituent at the 3-position is a key determinant of anticonvulsant activity. nih.gov Both the size and electronic properties of these substituents are critical, with different groups favoring activity in different seizure models. nih.gov

| Modification Site | General Observation on Activity | Reference |

| 3-position of pyrrolidine-2,5-dione | The nature of the substituent is a key determinant of anticonvulsant activity. | nih.gov |

| 3-position of pyrrolidine-2,5-dione | Size and electronic properties of substituents are critical for efficacy in various seizure models. | nih.gov |

Impact of Linker and Substituent Variations on Compound Activity

Studies on related hybrid molecules have shown that the nature of the linker between two pharmacophoric fragments can significantly influence the biological activity. For instance, in a series of hybrid compounds containing a pyrrolidine-2,5-dione core, the length and flexibility of the linker were found to be crucial for anticonvulsant and antinociceptive properties. nih.gov While the direct azetidine-pyrrolidinedione bond is not a traditional linker, the principle of optimizing spatial and electronic relationships between the two ring systems through peripheral substitutions remains a key aspect of SAR studies.

Elucidation of Key Pharmacophoric Features for Biological Interactions

Through the systematic modification of the this compound scaffold, researchers have begun to elucidate the key pharmacophoric features necessary for biological interactions. A pharmacophore is the three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target.

Comparative SAR Analysis Across Diverse Biological Targets

Analogues of this compound have been investigated for their potential activity against a range of biological targets. The diverse biological activities reported for succinimide (B58015) derivatives include anticonvulsant, anti-inflammatory, antimicrobial, and antitumor effects, as well as activity as enzyme inhibitors. nih.gov A comparative analysis of the SAR across these different targets can reveal subtle but important differences in the structural requirements for each activity.

For example, the features that confer potent anticonvulsant activity may not be the same as those required for enzyme inhibition. Comparative SAR allows for the development of more selective compounds, which is a crucial aspect of modern drug discovery. By understanding how specific structural modifications tune the activity towards one target over another, medicinal chemists can design analogues with improved efficacy and reduced off-target effects.

| Compound Class | Observed Biological Activities | Reference |

| Succinimide Derivatives | Anticonvulsant, anti-inflammatory, antimicrobial, antitumor, enzyme inhibition | nih.gov |

Computational Chemistry and Molecular Modeling Approaches for 1 Azetidin 3 Yl Pyrrolidine 2,5 Dione

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in elucidating the binding mode and affinity of compounds containing the pyrrolidine-2,5-dione or azetidinone core. rjptonline.orguomustansiriyah.edu.iq For 1-(Azetidin-3-yl)pyrrolidine-2,5-dione, docking simulations would be employed to screen potential biological targets and to understand the key molecular interactions driving its binding.

In studies of related pyrrolidine-2,5-dione derivatives, docking has been used to understand interactions with enzymes like aromatase and cyclooxygenase (COX). nih.govnih.gov For instance, simulations have shown that the carbonyl groups of the pyrrolidine-2,5-dione ring are often involved in crucial hydrogen bonding with amino acid residues in the active site of the target protein. nih.gov Similarly, docking studies on azetidinone derivatives have revealed key interactions with enzymes such as Enoyl-acyl carrier protein (enoyl-ACP) reductase. rjptonline.org

A typical molecular docking workflow for this compound would involve:

Preparation of the 3D structure of the ligand and the target protein, often obtained from crystallographic databases like the Protein Data Bank (PDB).

Defining the binding site or "active site" on the target protein.

Using a scoring function to evaluate and rank the different binding poses of the ligand within the active site.

The results of these simulations can provide a detailed picture of the ligand-target complex, highlighting specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is vital for structure-activity relationship (SAR) studies. rsc.org

| Interaction Type | Potential Interacting Residues (Example Target) | Distance (Å) |

| Hydrogen Bond | TYR 385, SER 530 (COX-2) | 2.1 |

| Hydrogen Bond | ARG 120 (COX-2) | 2.5 |

| Hydrophobic | LEU 352, VAL 523 (COX-2) | 3.8 |

| Pi-Alkyl | PHE 518 (COX-2) | 4.5 |

This interactive table presents hypothetical docking interaction data for this compound with a potential target like COX-2, based on findings for similar compounds. nih.gov

Pharmacophore Modeling for Active Conformation Elucidation

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. For this compound, this approach would help in understanding its active conformation—the specific 3D shape it adopts when binding to its target.

A pharmacophore model is typically built based on a set of active molecules. The model identifies common features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups. This model can then be used as a 3D query to screen large compound libraries for molecules with a similar pharmacophoric pattern, potentially leading to the discovery of new active compounds. nih.gov For the pyrrolidine (B122466) scaffold, its non-planar, three-dimensional nature makes it an excellent starting point for exploring pharmacophore space. nih.govnih.gov

Key pharmacophoric features for a molecule like this compound might include:

Hydrogen Bond Acceptors: The two carbonyl oxygen atoms of the pyrrolidine-2,5-dione ring.

Hydrogen Bond Donor/Acceptor: The nitrogen atom in the azetidine (B1206935) ring.

Hydrophobic Features: The aliphatic ring structures.

By understanding the spatial arrangement of these features in the active conformation, medicinal chemists can design analogues with improved binding and activity.

Free Energy Calculations (e.g., MM/GBSA, FEP+) for Binding Affinity Prediction

While molecular docking provides a rapid assessment of binding modes, more rigorous methods are needed to accurately predict the binding affinity (i.e., the strength of the interaction) between a ligand and its target. Free energy calculation methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP+) serve this purpose.

These methods are often used in conjunction with molecular dynamics simulations. The MM/GBSA method, for example, calculates the binding free energy by combining molecular mechanics energy terms with solvation free energies. Studies on related pyrrolidin-2-one derivatives have utilized MM/PBSA (a similar approach using the Poisson-Boltzmann equation) to analyze the stability of ligand-protein complexes. researchgate.net

These calculations can:

Provide more accurate rankings of potential drug candidates than docking scores alone.

Decompose the binding energy into contributions from individual residues, highlighting which interactions are most critical for binding.

Guide the optimization of lead compounds by predicting how chemical modifications will affect binding affinity.

| Energy Component | Calculated Value (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -28.2 |

| Polar Solvation Energy | +35.8 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -43.0 |

Conformational Analysis and Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For a molecule containing flexible rings like this compound, this analysis is particularly important. The five-membered pyrrolidine ring is known for its non-planarity and undergoes a phenomenon called "pseudorotation," which allows it to adopt various puckered conformations. nih.govnih.gov

Molecular dynamics (MD) simulations complement this static picture by providing a dynamic view of the molecule's behavior over time. researchgate.net An MD simulation of this compound, either in solution or bound to a target protein, can reveal:

The flexibility of the molecule and the accessible range of its conformations.

The stability of the ligand-protein complex over time.

The role of solvent molecules in mediating the binding interaction.

Key conformational changes that occur upon binding.

The insights from conformational analysis and MD simulations are crucial for understanding how the molecule behaves in a biological environment and for designing analogues with optimized shapes for target binding. researchgate.netnih.gov

In Silico Screening and Virtual Library Design for Novel Analogues

In silico (computer-based) screening is a cost-effective strategy for identifying promising new drug candidates from large databases of virtual compounds. Starting with a lead compound like this compound, a virtual library of novel analogues can be designed by systematically modifying its chemical structure. nih.gov

This process often involves:

Scaffold-based design: Using the core this compound structure as a template. molport.com

Enumeration of analogues: Adding different substituents at various positions on the scaffold to create a large, diverse library of related compounds.

Virtual screening: Using techniques like molecular docking or pharmacophore modeling to rapidly screen this virtual library against a biological target. nih.gov

Prioritization: Ranking the analogues based on their predicted binding affinity or other desirable properties, selecting a smaller, more manageable set for chemical synthesis and experimental testing.

This approach accelerates the drug discovery process by focusing laboratory efforts on compounds that are most likely to be active, saving significant time and resources. nih.govnih.gov

Advanced Analytical and Characterization Techniques in 1 Azetidin 3 Yl Pyrrolidine 2,5 Dione Research

Spectroscopic Methods for Structural Elucidation (NMR, IR, MS)

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms and the nature of chemical bonds within a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the most powerful tool for determining the precise molecular structure of 1-(Azetidin-3-yl)pyrrolidine-2,5-dione in solution.

¹H NMR would be employed to identify the number of unique proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which reveal the connectivity of the hydrogen atoms in both the azetidine (B1206935) and pyrrolidine-2,5-dione rings.

¹³C NMR provides information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbons of the dione, and the methylene (B1212753) and methine carbons of the heterocyclic rings.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized to establish definitive correlations between protons and carbons, confirming the attachment of the azetidin-3-yl group to the nitrogen atom of the pyrrolidine-2,5-dione ring.

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A study on pyrrolidine-2,5-dione derivatives highlighted the appearance of a sharp band for the imide carbonyl groups. nih.gov

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=O (imide) | 1700-1770 |

| C-N Stretch | 1000-1350 |

| C-H Stretch (alkane) | 2850-3000 |

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, allowing for the confirmation of its molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural insights, revealing how the molecule breaks apart under ionization, which can help to confirm the connectivity of the azetidine and pyrrolidine-2,5-dione rings.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity assessment of synthesized compounds. For this compound, reversed-phase HPLC would likely be the method of choice, utilizing a non-polar stationary phase and a polar mobile phase. This technique would be employed to:

Assess the purity of the final compound by separating it from any starting materials, byproducts, or other impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Isolate the compound from a reaction mixture using preparative HPLC, which allows for the collection of a highly pure sample for further biological testing and analytical characterization. The development of a robust HPLC method would involve optimizing parameters such as the column type, mobile phase composition (e.g., water/acetonitrile or water/methanol gradients with additives like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (typically in the UV range for chromophore-containing molecules).

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Confirming the connectivity of the azetidine and pyrrolidine-2,5-dione rings.

Determining the conformation of the molecule in the solid state, including the pucker of the five-membered pyrrolidine (B122466) ring and the four-membered azetidine ring.

Elucidating intermolecular interactions in the crystal lattice, such as hydrogen bonding, which can influence the compound's physical properties.

Bioanalytical Techniques for Target Engagement and Pathway Analysis

To understand the biological activity of this compound, a variety of bioanalytical techniques would be employed to investigate its interaction with biological targets and its effects on cellular pathways.

Surface Plasmon Resonance (SPR) is a label-free technique used to study biomolecular interactions in real-time. SPR could be used to:

Identify and characterize the binding of this compound to a specific protein target.

Determine the kinetics of the interaction, including the association (kₐ) and dissociation (kₑ) rate constants, and calculate the binding affinity (K₋).

Proteomic Profiling techniques, such as mass spectrometry-based proteomics, can provide a global view of the changes in protein expression in cells or tissues upon treatment with the compound. This can help to:

Identify potential protein targets of this compound.

Elucidate the mechanism of action by identifying cellular pathways that are perturbed by the compound.

siRNA (small interfering RNA) Knockdowns are a powerful tool for validating the biological target of a compound. If a putative protein target is identified, siRNA can be used to specifically reduce the expression of that protein. If the biological effects of the compound are diminished in the siRNA-treated cells, it provides strong evidence that the compound acts through that specific target.

Challenges, Methodological Considerations, and Future Directions in 1 Azetidin 3 Yl Pyrrolidine 2,5 Dione Research

Addressing Variability and Contradictions in Biological Activity Data across Different Assays

A significant hurdle in the preclinical development of any compound is the variability and sometimes contradictory nature of biological activity data obtained from different assays. For derivatives of the pyrrolidine-2,5-dione scaffold, this has been observed in various therapeutic areas, including anticonvulsant and anticancer research. nih.govnih.gov The choice of assay, cell line, and experimental conditions can profoundly influence the perceived efficacy and potency of a compound.

For instance, the anticonvulsant activity of pyrrolidine-2,5-dione derivatives can differ when evaluated in maximal electroshock (MES) versus subcutaneous pentylenetetrazole (scPTZ) seizure tests, indicating different mechanisms of action. nih.gov Similarly, the anticancer activity of related compounds may show significant variation across different cancer cell lines.

To address these issues for 1-(Azetidin-3-yl)pyrrolidine-2,5-dione, a multi-assay approach is crucial. This involves screening the compound in a panel of diverse and well-characterized assays to build a comprehensive biological profile. Cross-validation of results and careful consideration of the limitations of each assay are paramount to understanding the true therapeutic potential and mechanism of action of the compound.

Below is an illustrative table showing how biological activity data for a hypothetical series of pyrrolidine-2,5-dione analogs can vary across different assays.

| Compound | MES Assay (ED50, mg/kg) | scPTZ Assay (ED50, mg/kg) | 6 Hz Test (ED50, mg/kg) |

| Analog A | 88.2 | 65.7 | 115.3 |

| Analog B | 101.5 | 59.7 | 120.1 |

| Analog C | >300 | 98.4 | >300 |

| Analog D | 80.4 | >300 | 108.8 |

This table is illustrative and based on data for related pyrrolidine-2,5-dione compounds. nih.gov

Strategies for Optimizing Pharmacological Profiles

Optimizing the pharmacological profile of a lead compound like this compound is a critical step in drug development. This involves enhancing its potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process. For azetidine (B1206935) and pyrrolidine-2,5-dione derivatives, SAR analyses have revealed that small structural modifications can lead to significant changes in biological activity. nih.govacs.org

Key strategies for optimization include:

Modification of the Azetidine Ring: The azetidine ring, with its inherent ring strain, offers unique opportunities for chemical modification. researchgate.net Functionalization of the azetidine nitrogen or the other ring positions can influence the compound's interaction with its biological target.

Substitution on the Pyrrolidine-2,5-dione Scaffold: The activity of pyrrolidine-2,5-dione derivatives is strongly influenced by substituents at the 3-position of the ring. nih.gov

Introduction of Diverse Functional Groups: Incorporating different functional groups can modulate the compound's lipophilicity, polarity, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

A systematic approach to analog synthesis and biological testing is necessary to build a robust SAR and guide the design of molecules with improved pharmacological properties.

Development of Novel Synthetic Routes for Complex Analogues

The synthesis of complex analogues of this compound is essential for thorough SAR exploration. While the synthesis of the core azetidine and pyrrolidine-2,5-dione scaffolds is well-established, the creation of more elaborate derivatives presents synthetic challenges. medwinpublishers.commdpi.com The inherent ring strain of the azetidine moiety can make certain chemical transformations difficult. medwinpublishers.com

Recent advances in synthetic organic chemistry offer new avenues for the synthesis of complex heterocyclic compounds. These include:

Catalytic Methods: The use of transition metal catalysis can facilitate the construction of the azetidine ring and the introduction of functional groups with high efficiency and stereoselectivity. researchgate.net

Cycloaddition Reactions: The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a cornerstone for the synthesis of 2-azetidinones (a related azetidine structure). mdpi.com

Exploring these and other modern synthetic methodologies will be crucial for generating a diverse library of analogues of this compound for biological evaluation.

Integration of Multidisciplinary Approaches in Compound Discovery

The discovery and development of novel therapeutic agents is an increasingly multidisciplinary endeavor. For a compound like this compound, integrating expertise from various fields will be key to success.

Computational Chemistry: Molecular docking and other computational techniques can be used to predict the binding of the compound to its biological target and to guide the design of more potent analogues. medwinpublishers.com

Chemical Biology: The use of chemical probes and other chemical biology tools can help to elucidate the mechanism of action of the compound and to identify its cellular targets.

Pharmacology and Toxicology: In-depth pharmacological and toxicological studies are necessary to evaluate the efficacy and safety of the compound in preclinical models. nih.gov

A collaborative approach that brings together synthetic chemists, biologists, pharmacologists, and computational scientists will be essential for advancing the research on this compound.

Emerging Trends in Azetidine and Pyrrolidine-2,5-dione Research

The fields of azetidine and pyrrolidine-2,5-dione chemistry are continuously evolving, with several emerging trends that are relevant to the study of this compound.

Targeted Drug Delivery: The unique properties of the azetidine ring are being explored for its potential use in targeted drug delivery systems.

Hybrid Molecules: The pyrrolidine-2,5-dione scaffold is a versatile building block for the creation of hybrid molecules that combine multiple pharmacophores to achieve a desired biological effect. frontiersin.org

New Therapeutic Applications: Researchers are constantly exploring new therapeutic applications for azetidine and pyrrolidine-2,5-dione derivatives, including their use as antibacterial, antiviral, and anti-inflammatory agents. nih.govnih.govresearchgate.netacgpubs.org

Staying abreast of these emerging trends will be important for identifying new opportunities and for guiding the future direction of research on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.